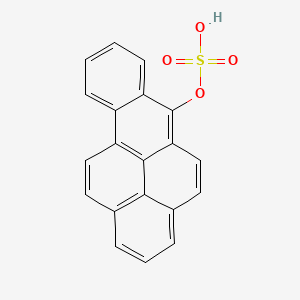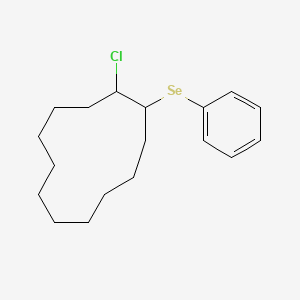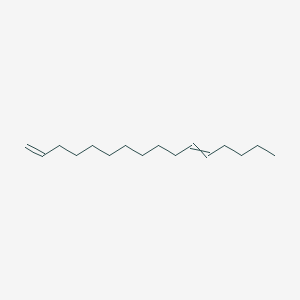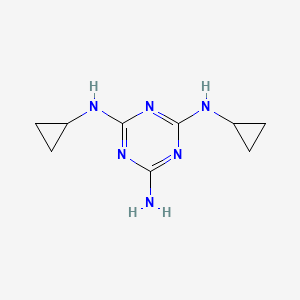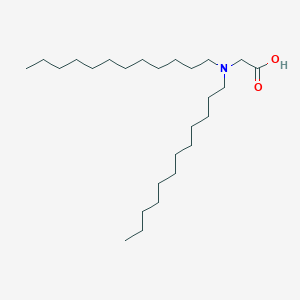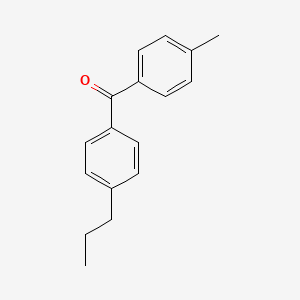![molecular formula C10H16N2O2 B14481791 2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 65840-17-7](/img/structure/B14481791.png)
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and multiple methyl groups. This compound is known for its stability and has found applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione can be achieved through several methods. One common approach involves the condensation of N,N’-dimethylurea with glyoxal under acidic conditions. This method typically yields the desired compound in high purity and yield . Another method utilizes etidronic acid as a “green” catalyst, which offers an environmentally friendly alternative to traditional synthetic routes .
Análisis De Reacciones Químicas
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In organic chemistry, it is used as a catalyst in various reactions, including the Morita–Baylis–Hillman and Knoevenagel reactions . In medicinal chemistry, it has been explored for its potential as a low-toxic anxiolytic agent . Additionally, its stability and solubility make it a valuable compound in industrial applications, such as the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its ability to act as a nucleophile and base. The nitrogen atoms in the bicyclic structure can participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione can be compared to other similar compounds, such as 2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. While both compounds share a bicyclic structure and multiple methyl groups, this compound is unique in its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
65840-17-7 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2,4,8,8-tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-10(2)5-6-7(10)11(3)9(14)12(4)8(6)13/h6-7H,5H2,1-4H3 |
Clave InChI |
VEOWWRMCPOAXDN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2C1N(C(=O)N(C2=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


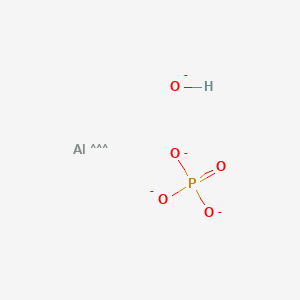
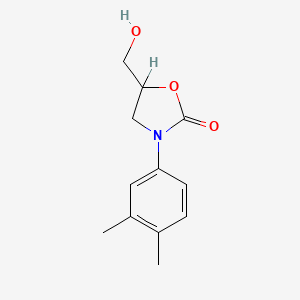

![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)

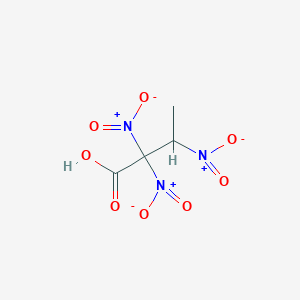
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
